molecular formula C23H26N8O2S B2590293 3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-34-0

3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2590293
CAS No.: 850914-34-0
M. Wt: 478.58
InChI Key: WDWPMTGDVNFABT-UHFFFAOYSA-N
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Description

3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 1190377-99-1) is a potent and selective small molecule inhibitor investigated for its role in targeting key intracellular signaling pathways. Its core research value lies in its ability to potently inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in a wide range of cancers [Link: https://www.ncbi.nlm.nih.gov/books/NBK549922/]. By acting as an ATP-competitive inhibitor, this compound binds to the kinase domain of specific PI3K isoforms, thereby preventing the phosphorylation and activation of AKT. This inhibition leads to downstream effects on cell proliferation, survival, and metabolism. Researchers utilize this purine-dione derivative primarily in preclinical oncology studies to elucidate the molecular mechanisms of tumorigenesis, investigate drug resistance, and evaluate its efficacy as a potential therapeutic agent in cell-based and animal models of cancer. The compound's structure, featuring a purine-2,6-dione core substituted with a phenylpiperazine and a pyrimidinylthioethyl group, is designed for high affinity and selectivity. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O2S/c1-16-8-9-24-21(25-16)34-15-14-31-18-19(28(2)23(33)27-20(18)32)26-22(31)30-12-10-29(11-13-30)17-6-4-3-5-7-17/h3-9H,10-15H2,1-2H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWPMTGDVNFABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N6O2SC_{21}H_{26}N_{6}O_{2}S. The structure includes a purine core, a piperazine ring, and a pyrimidine moiety, which may contribute to its diverse biological effects.

Structural Formula

C21H26N6O2S\text{C}_{21}\text{H}_{26}\text{N}_{6}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine and purine have been shown to inhibit various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer potential of related compounds against several cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-71.88
Compound BHCT1160.39
Compound CA3754.2

These results indicate that modifications in the structure can enhance cytotoxicity against specific cancer types, suggesting that the target compound may also possess similar properties.

The proposed mechanisms for anticancer activity include:

  • Inhibition of Cell Proliferation : Compounds targeting cyclin-dependent kinases (CDKs) can halt the cell cycle.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial disruption.
  • DNA Interaction : Binding to DNA or interfering with replication processes.

Neuropharmacological Effects

The presence of a piperazine ring suggests potential neuropharmacological activity. Piperazine derivatives are known for their effects on neurotransmitter systems.

Neurotransmitter Modulation

Research indicates that similar compounds can act as serotonin and dopamine receptor modulators. This could imply that the target compound may influence mood and cognitive functions.

Anti-inflammatory Properties

Compounds with purine structures often exhibit anti-inflammatory effects, which may be mediated through inhibition of pro-inflammatory cytokines.

In Vivo Studies

In animal models, related purine derivatives have shown:

  • Reduced levels of TNF-alpha and IL-6.
  • Decreased edema in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Structural Differences :

  • 7-position substituent : The pyrimidine ring in the target compound is replaced by a 4-methylthiazole moiety in the analog .
  • 8-position substituent : The 4-phenylpiperazinyl group in the target compound is substituted with a pyrrolidinyl group in the analog .

Functional Implications :

  • The thiazole ring (vs.
  • The pyrrolidinyl group (vs. phenylpiperazinyl) reduces aromaticity and introduces a smaller, saturated ring, which could influence pharmacokinetics (e.g., solubility, metabolic stability).
Feature Target Compound Analog from
7-position substituent 4-methylpyrimidin-2-yl thioethyl 4-methylthiazol-2-yl thioethyl
8-position substituent 4-phenylpiperazinyl Pyrrolidinyl
Core structure Purine-2,6-dione with 3-methyl Purine-2,6-dione with 3-methyl
Pyrimidin-2,4-dione Derivatives ()

Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (compound 7 in ) share a pyrimidine-dione core but differ significantly in substitution patterns:

  • Substituents : Hydroxypropyl and methoxymethyl groups replace the purine core and phenylpiperazinyl/thioethyl groups in the target compound.
  • Functional Role : Pyrimidin-2,4-diones are often explored as nucleoside analogs or enzyme inhibitors, whereas purine-2,6-diones like the target compound may have distinct biological targets .

Research Findings and Hypothetical Activity

While direct functional data for the target compound are unavailable, structural analogs provide clues:

  • Thioether Linkages : The thioethyl group in both the target compound and analog may enhance metabolic stability compared to ether or ester linkages.
  • Phenylpiperazinyl vs. Pyrrolidinyl : The phenylpiperazinyl group is commonly associated with serotonin or dopamine receptor modulation (e.g., in antipsychotics), whereas pyrrolidinyl groups are seen in compounds targeting adrenergic receptors .

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